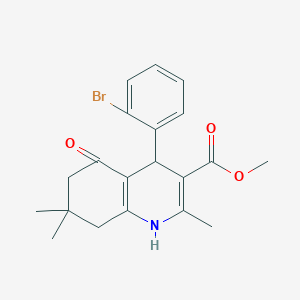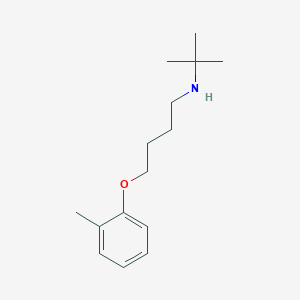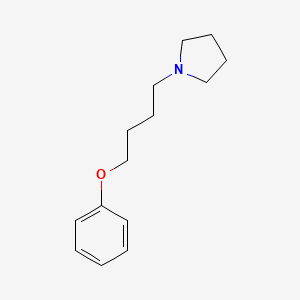![molecular formula C18H26ClN3O3S B5182930 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine](/img/structure/B5182930.png)
1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine, also known as CSP-1103, is a compound that has been extensively studied in the field of neuroscience due to its potential as a therapeutic agent for various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine is not fully understood, but it is believed to act as a modulator of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine may enhance GABAergic neurotransmission by binding to the GABA-A receptor and increasing the activity of GABA.
Biochemical and Physiological Effects:
1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, as well as to increase the activity of GABAergic neurons. 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine is that it has been extensively studied in animal models, with a number of studies demonstrating its potential as a therapeutic agent for various neurological disorders. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects.
Orientations Futures
There are a number of future directions for research on 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine. One area of interest is the potential for 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine as a therapeutic agent for epilepsy, with some studies suggesting that it may be effective in reducing seizure activity. Another area of interest is the potential for 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine as a neuroprotective agent, with some studies suggesting that it may have antioxidant properties that protect against oxidative stress and neurodegeneration. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine and to develop targeted therapies based on its effects.
Méthodes De Synthèse
The synthesis of 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine involves the reaction of 2-chloro-5-nitrobenzoic acid with piperidine-1-sulfonyl chloride to form 2-chloro-5-(1-piperidinylsulfonyl)benzoic acid. This intermediate is then coupled with 4-ethylpiperazine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to obtain 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine.
Applications De Recherche Scientifique
1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine has been studied for its potential as a therapeutic agent for various neurological disorders, including epilepsy, neuropathic pain, and anxiety. It has been shown to have anticonvulsant and analgesic effects in animal models, as well as anxiolytic effects in behavioral tests. 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine has also been studied for its potential as a neuroprotective agent, with some studies suggesting that it may have antioxidant properties that protect against oxidative stress.
Propriétés
IUPAC Name |
(2-chloro-5-piperidin-1-ylsulfonylphenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3S/c1-2-20-10-12-21(13-11-20)18(23)16-14-15(6-7-17(16)19)26(24,25)22-8-4-3-5-9-22/h6-7,14H,2-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZHSIVRNGOABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-piperidin-1-ylsulfonylphenyl)-(4-ethylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5182847.png)
![1'-(3-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5182857.png)

![N-[2-(tert-butylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5182870.png)
![N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5182872.png)


![4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5182885.png)

![N-benzyl-N-(cyclopropylmethyl)-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5182916.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5182920.png)
![N-[2-(dimethylamino)ethyl]-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B5182925.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5182944.png)
![2-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5182946.png)